molecular formula C12H16O B3433333 2,2-Dimethyl-3-(4-methylphenyl)propanal CAS No. 22490-57-9

2,2-Dimethyl-3-(4-methylphenyl)propanal

Cat. No.: B3433333
CAS No.: 22490-57-9
M. Wt: 176.25 g/mol
InChI Key: UXRPADKPMPDOMK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-methylphenyl)propanal (CAS 22490-57-9) is a high-value aromatic chemical for research and development. With the molecular formula C12H16O and a molecular weight of 176.25 g/mol, this compound is of significant interest in the field of fragrance chemistry and organic synthesis . Researchers utilize this propanal derivative as a key intermediate and odor-reducing agent in the development of novel perfume formulations and cosmetic products . Its structure contributes to specific olfactory properties, making it a subject of study for optimizing scent profiles, enhancing stability, and improving the performance of consumer products. The compound serves as a versatile building block in organic synthesis, where it can undergo various reactions to create more complex molecules for material science and chemical research. Strictly for Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3-(4-methylphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10-4-6-11(7-5-10)8-12(2,3)9-13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRPADKPMPDOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305521
Record name α,α,4-Trimethylbenzenepropanal
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Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22490-57-9
Record name α,α,4-Trimethylbenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22490-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α,4-Trimethylbenzenepropanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,2 Dimethyl 3 4 Methylphenyl Propanal and Analogous Derivatives

Strategic Approaches to the Propanal Backbone Construction

The core structure of these arylpropanals can be assembled through several strategic approaches, primarily involving the formation of a key carbon-carbon bond between the aromatic moiety and the propanal unit.

A direct and common method for constructing the 2,2-dimethyl-3-(aryl)propanal skeleton is through the alkylation of isobutyraldehyde (B47883) with a suitable benzylic halide. asianpubs.org This reaction forms the critical C-C bond between the aromatic ring's benzylic carbon and the aldehyde. The general scheme involves the deprotonation of isobutyraldehyde to form an enolate, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the arylmethyl halide.

One reported synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal, an isomer of the target compound, utilizes the alkylation of isobutyraldehyde with 3-methylbenzyl chloride. asianpubs.org This approach can be adapted to synthesize the 4-methylphenyl analog by using 4-methylbenzyl chloride as the starting material. The reaction is typically carried out in the presence of a base and often requires a catalyst to facilitate the reaction between the different phases, which is discussed in section 2.2.1. This method provides a convergent route to a variety of arylpropanal derivatives by simply changing the substitution pattern on the benzylic halide. asianpubs.orgresearchgate.net

Table 1: Examples of Alkylation Reactions for Arylpropanal Synthesis

Arylmethyl HalideAldehydeProductKey Reaction Type
4-Methylbenzyl chlorideIsobutyraldehyde2,2-Dimethyl-3-(4-methylphenyl)propanalNucleophilic Alkylation
3-Methylbenzyl chlorideIsobutyraldehyde2,2-Dimethyl-3-(3-methylphenyl)propanalNucleophilic Alkylation
Benzyl (B1604629) bromideIsobutyraldehyde2,2-Dimethyl-3-phenylpropanalNucleophilic Alkylation
Illustrative alkylation reactions for the synthesis of the 2,2-dimethyl-3-(aryl)propanal backbone.

An alternative to direct alkylation involves a multi-step sequence starting from readily available substituted alkylaromatics like p-xylene. asianpubs.orgresearchgate.net This strategy introduces the required functionality in a stepwise manner. A typical sequence involves the bromination of the benzylic position of the starting aromatic compound, followed by an alkylation reaction. asianpubs.orgresearchgate.net

For the synthesis of this compound, the sequence would begin with p-xylene.

Bromination: The first step is the selective bromination of one of the methyl groups of p-xylene to form 4-methylbenzyl bromide. This is a free-radical halogenation, often initiated by UV light or a radical initiator like N-Bromosuccinimide (NBS). Care must be taken to achieve mono-bromination.

Alkylation: The resulting 4-methylbenzyl bromide is then used to alkylate the enolate of isobutyraldehyde, as described in the previous section, to yield the final product. asianpubs.org

This multi-step approach offers flexibility, allowing for the synthesis of a wide range of derivatives by starting with different substituted alkylaromatics. asianpubs.org

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, yield, and sustainability of synthetic routes to this compound. Both phase-transfer catalysts and transition metals are relevant in the key bond-forming steps.

The alkylation of isobutyraldehyde with a benzyl halide typically involves two immiscible phases: an organic phase containing the aldehyde and the halide, and an aqueous phase containing the inorganic base (e.g., sodium hydroxide). crdeepjournal.orgwikipedia.org Under these conditions, the reaction is often slow because the reacting species are separated. Phase-transfer catalysis (PTC) is a powerful methodology used to overcome this issue. crdeepjournal.orgwikipedia.orgdalalinstitute.com

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium iodide, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase. asianpubs.orgwikipedia.org In the organic phase, the hydroxide deprotonates the isobutyraldehyde, forming the enolate. The catalyst's cation then pairs with the enolate, increasing its solubility and reactivity in the organic phase, where it can readily react with the benzyl halide. dalalinstitute.com The use of PTC can lead to increased reaction rates, higher yields, and milder reaction conditions, making it an industrially viable and greener synthetic method. crdeepjournal.orgwikipedia.orgresearchgate.net

Table 2: Common Phase-Transfer Catalysts

Catalyst TypeExampleFunction
Quaternary Ammonium SaltTetrabutylammonium iodideTransports anions (e.g., OH⁻) from aqueous to organic phase
Quaternary Ammonium SaltBenzyltriethylammonium chlorideFacilitates inter-phase reactions
Phosphonium SaltHexadecyltributylphosphonium bromideOffers high thermal stability
Examples of catalysts used in phase-transfer catalysis to enhance reaction efficiency between immiscible phases.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. thermofisher.comnih.gov While not always used for the final alkylation step with isobutyraldehyde, they are highly relevant for synthesizing the aryl precursors or for alternative strategies to build the core structure. Reactions like the Suzuki, Heck, Negishi, and Stille couplings provide powerful tools for connecting aryl and alkyl fragments. thermofisher.comrhhz.netmdpi-res.com

The general catalytic cycle for these reactions, particularly with palladium catalysts, involves three key steps: nih.govrhhz.net

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of an aromatic precursor, forming a Pd(II) complex.

Transmetalation: An organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. rhhz.net

These methods could be employed to synthesize complex substituted benzyl halides or to directly couple an aryl group to a three-carbon chain that could later be converted into the desired propanal. The versatility and functional group tolerance of these reactions make them indispensable for creating diverse libraries of arylpropanal analogs. mdpi-res.comresearchgate.net

Preparation of Substituted Phenylpropanals through Functional Group Interconversions

The synthesis of diverse analogs of this compound can be efficiently achieved through functional group interconversion (FGI). youtube.com This strategy involves synthesizing a common phenylpropanal intermediate and then chemically modifying the functional groups on the aromatic ring to create a variety of derivatives. organic-chemistry.orgyoutube.com

For instance, one could start with the synthesis of 2,2-dimethyl-3-(4-nitrophenyl)propanal. The nitro group, which is a meta-director, can then be transformed into other functional groups. youtube.com

Reduction to an Amine: The nitro group can be readily reduced to an amino group (-NH₂) using reagents like tin and HCl or catalytic hydrogenation. youtube.com This amino group is an ortho-, para-director and can undergo further reactions, such as diazotization.

Conversion of Amines: The resulting aniline derivative can be converted into a wide range of other substituents (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related diazonium salt reactions.

This approach is highly modular and avoids the need to develop a completely new multi-step synthesis for each desired analog. By strategically planning FGI steps, chemists can access a broad spectrum of substituted phenylpropanals from a single, readily accessible precursor. youtube.com

Table of Mentioned Compounds

Compound Name
This compound
2,2-Dimethyl-3-(3-methylphenyl)propanal
2,2-Dimethyl-3-phenylpropanal
Isobutyraldehyde
p-Xylene
4-Methylbenzyl chloride
3-Methylbenzyl chloride
4-Methylbenzyl bromide
Benzyl bromide
N-Bromosuccinimide
Tetrabutylammonium iodide
Benzyltriethylammonium chloride
Hexadecyltributylphosphonium bromide
2,2-Dimethyl-3-(4-nitrophenyl)propanal

Chemical Reactivity and Transformation Pathways of 2,2 Dimethyl 3 4 Methylphenyl Propanal

Formation of Acetal (B89532) and Related Protecting Group Adducts

The aldehyde functional group in 2,2-Dimethyl-3-(4-methylphenyl)propanal is susceptible to reactions with alcohols and diols under acidic conditions to form acetals. This transformation is of significant importance in synthetic organic chemistry, where the temporary protection of the highly reactive aldehyde group is often necessary to prevent its participation in undesired side reactions. The steric hindrance around the carbonyl group, imparted by the gem-dimethyl groups at the α-position, influences the reactivity and the conditions required for efficient acetal formation.

The general mechanism for acetal formation involves the acid-catalyzed nucleophilic addition of an alcohol to the carbonyl carbon. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like an alcohol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, the attack of a second molecule of the alcohol on this carbocation and subsequent deprotonation yields the stable acetal. To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent. libretexts.orglibretexts.orgkhanacademy.org

Common reagents and conditions for the formation of both acyclic and cyclic acetals from aldehydes include the use of an excess of the corresponding alcohol or diol in the presence of an acid catalyst. organic-chemistry.org For sterically hindered aldehydes, such as this compound, more forcing conditions or specialized catalysts may be required to achieve high yields. organic-chemistry.orgnih.gov

Detailed research has explored various catalytic systems for the efficient acetalization of aldehydes, including those with significant steric bulk. While specific studies on this compound are not extensively documented in the reviewed literature, the behavior of structurally analogous aldehydes provides insight into its reactivity. For instance, the protection of sterically hindered aldehydes has been successfully achieved using photochemical methods with catalysts like Eosin Y under neutral conditions. organic-chemistry.org Traditional methods often employ acid catalysts such as p-toluenesulfonic acid or the use of orthoformates, like triethyl orthoformate, in the presence of the corresponding alcohol. orgsyn.orggoogle.com The reaction of 3-methylbutyraldehyde with n-propanol in the presence of p-toluenesulfonic acid proceeds readily, indicating that aldehydes with branching near the carbonyl can form acetals under standard conditions. google.com

The formation of diethyl acetals, for example, can be accomplished by treating the aldehyde with ethanol (B145695) in the presence of an acid catalyst and a dehydrating agent. orgsyn.org Similarly, cyclic acetals, which are often favored due to the entropically favorable intramolecular cyclization, can be formed by reacting the aldehyde with a diol such as ethylene (B1197577) glycol or 1,3-propanediol. libretexts.orglibretexts.org The choice of the diol can influence the rate of both formation and subsequent deprotection of the acetal. libretexts.orglibretexts.org

The following table summarizes the expected acetal products from the reaction of this compound with various alcohols and diols, based on established methodologies for similar aldehydes.

Reagent(s)CatalystExpected Acetal Product
Ethanol (excess)p-Toluenesulfonic acid1,1-Diethoxy-2,2-dimethyl-3-(4-methylphenyl)propane
Methanol (B129727), Trimethyl orthoformateAcid catalyst (e.g., BF3)1,1-Dimethoxy-2,2-dimethyl-3-(4-methylphenyl)propane
Ethylene glycolp-Toluenesulfonic acid2-(2,2-Dimethyl-3-(4-methylphenyl)propyl)-1,3-dioxolane
1,3-PropanediolAcid catalyst2-(2,2-Dimethyl-3-(4-methylphenyl)propyl)-1,3-dioxane
Eosin Y, Visible LightNone (Photocatalytic)Corresponding acetal with high chemoselectivity

These protecting groups can be removed, and the aldehyde regenerated, by treatment with aqueous acid, highlighting their utility as temporary modifications in a multi-step synthesis. organic-chemistry.org

Derivatization and Structural Modification of 2,2 Dimethyl 3 4 Methylphenyl Propanal

Synthesis of Alcohol Derivatives

The most direct derivatization of 2,2-Dimethyl-3-(4-methylphenyl)propanal is the reduction of its aldehyde group to a primary alcohol, yielding 2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol . This transformation is crucial, as the corresponding alcohol of the meta-isomer, known as Majantol, is a valuable fragrance ingredient. The reduction can be achieved through several established methods, including catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation: This industrial-scale method involves treating the aldehyde with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Catalysts such as Raney Nickel, Palladium-on-carbon (Pd/C), or Platinum are effective for this conversion. The reaction proceeds by the addition of hydrogen across the carbonyl double bond.

Chemical Reduction: For laboratory-scale synthesis, chemical reducing agents are often employed.

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is highly effective for converting aldehydes to alcohols in the presence of a protic solvent like methanol (B129727) or ethanol (B145695).

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that readily reduces aldehydes. It must be used in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a suitable catalyst to achieve reduction, avoiding the need for high-pressure hydrogen gas. mdpi.commdpi.com

Table 1: Methods for the Synthesis of 2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol
MethodReagents & ConditionsProductNotes
Catalytic HydrogenationH₂, Catalyst (e.g., Raney Ni, Pd/C)2,2-Dimethyl-3-(4-methylphenyl)propan-1-olCommonly used in industrial processes.
Sodium Borohydride ReductionNaBH₄, Solvent (e.g., Methanol, Ethanol)2,2-Dimethyl-3-(4-methylphenyl)propan-1-olMild, selective, and high-yielding.
Lithium Aluminum Hydride Reduction1. LiAlH₄, Anhydrous Solvent (e.g., THF, Et₂O) 2. H₂O or H₃O⁺ workup2,2-Dimethyl-3-(4-methylphenyl)propan-1-olPowerful, non-selective reducing agent.

Synthesis of Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to form the corresponding carboxylic acid, 2,2-Dimethyl-3-(4-methylphenyl)propanoic acid . This conversion requires the use of strong oxidizing agents capable of this transformation without cleaving other bonds in the molecule.

Common reagents for this oxidation include:

Jones Reagent: A solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. It is a powerful oxidant that efficiently converts primary alcohols and aldehydes to carboxylic acids. reddit.com

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used under basic, acidic, or neutral conditions to oxidize aldehydes to carboxylic acids.

Table 2: Methods for the Synthesis of 2,2-Dimethyl-3-(4-methylphenyl)propanoic acid
MethodReagents & ConditionsProductNotes
Jones OxidationCrO₃, H₂SO₄, Acetone2,2-Dimethyl-3-(4-methylphenyl)propanoic acidA strong oxidizing agent ensuring complete conversion. reddit.com
Permanganate OxidationKMnO₄, typically under basic (NaOH) or acidic conditions2,2-Dimethyl-3-(4-methylphenyl)propanoic acidA powerful and cost-effective oxidant.

Formation of Acetal (B89532) and Ketal Derivatives

To protect the reactive aldehyde group during multi-step syntheses, it can be converted into an acetal. Acetals are stable to bases, nucleophiles, and hydridic reducing agents. organic-chemistry.org The reaction involves treating the aldehyde with an excess of an alcohol in the presence of an acid catalyst, which drives the equilibrium towards the acetal product. organic-chemistry.orgarkat-usa.org

Dimethyl Acetal Formation: Reaction with two equivalents of methanol (CH₃OH) in the presence of an acid catalyst (e.g., H₂SO₄, TsOH) yields 1,1-dimethoxy-2,2-dimethyl-3-(4-methylphenyl)propane . Using trimethyl orthoformate can serve as both the alcohol source and a dehydrating agent to drive the reaction to completion. organic-chemistry.org

Cyclic Acetal Formation: Reaction with a diol, such as ethylene (B1197577) glycol, forms a cyclic acetal, which is thermodynamically favored. This reaction yields 2-(2,2-dimethyl-2-(p-tolyl)ethyl)-1,3-dioxolane .

Deprotection to regenerate the aldehyde is typically achieved by hydrolysis in the presence of aqueous acid. organic-chemistry.org

Table 3: Synthesis of Acetal Derivatives
Derivative TypeReagents & ConditionsProduct Structure
Dimethyl AcetalMethanol (excess), Acid Catalyst (e.g., H₂SO₄)1,1-dimethoxy-2,2-dimethyl-3-(4-methylphenyl)propane
Cyclic Acetal (Dioxolane)Ethylene Glycol, Acid Catalyst (e.g., TsOH), Dehydrating agent2-(2,2-dimethyl-2-(p-tolyl)ethyl)-1,3-dioxolane

Exploration of Other Functionalized Derivatives for Chemical Utility

Beyond direct transformations of the aldehyde group, the scaffold of this compound allows for other modifications, expanding its chemical utility.

Electrophilic Aromatic Substitution: The tolyl group can undergo electrophilic substitution reactions. The existing alkyl groups on the ring are activating and ortho-, para-directing. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would likely add substituents to the positions ortho to the methyl group on the aromatic ring.

Reductive Amination: The aldehyde can react with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ by a reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to yield an amine derivative.

Wittig Reaction: This reaction converts the aldehyde into an alkene. The aldehyde reacts with a phosphorus ylide (Ph₃P=CHR) to replace the carbonyl C=O bond with a C=C double bond, allowing for the extension of the carbon chain.

Table 4: Other Potential Derivatizations
Reaction TypeTypical ReagentsDerivative ClassNotes
Electrophilic NitrationHNO₃, H₂SO₄Nitro-aromatic derivativeAdds a nitro group (-NO₂) to the phenyl ring.
Reductive AminationR-NH₂, NaBH₃CN or NaBH(OAc)₃AmineForms a new C-N bond.
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CH₂)AlkeneForms a new C=C bond, replacing the C=O bond.

Mechanistic Investigations of Transformations Involving 2,2 Dimethyl 3 4 Methylphenyl Propanal

Kinetic Studies of Reaction Pathways

Kinetic studies are instrumental in quantifying the rates of chemical reactions and understanding how various factors, such as reactant concentrations and temperature, influence these rates. While specific kinetic data for reactions involving 2,2-Dimethyl-3-(4-methylphenyl)propanal are not extensively documented in publicly available literature, insights can be drawn from related systems.

One of the primary transformations for synthesizing this aldehyde is the crossed-aldol condensation. In a general crossed-aldol reaction between an aldehyde with α-hydrogens (like propanal) and one without (like a substituted benzaldehyde), a complex mixture of products can arise due to the self-condensation of the enolizable aldehyde. For instance, in the condensation of 4-alkylbenzaldehydes with propanal, yields of the desired crossed-aldol product can be limited to 50-55% due to the competing self-condensation of propanal. researchgate.net This suggests that the rate of self-condensation is competitive with the rate of the crossed-condensation.

The reaction kinetics are further influenced by the nature of the catalyst and the reaction conditions. Base-catalyzed aldol (B89426) condensations proceed via the formation of an enolate ion, and the rate of this step is dependent on the acidity of the α-hydrogen and the strength of the base.

Reactant 1Reactant 2CatalystKey Kinetic ObservationRef
4-AlkylbenzaldehydePropanalBaseSelf-condensation of propanal is a significant competing reaction, limiting the yield of the crossed-aldol product. researchgate.net
PropanalCexZr1−xO2 Mixed OxidesNone (Vapor Phase)Propanal converts to higher carbon chain oxygenates through two main pathways: aldol condensation and ketonization. researchgate.net

Elucidation of Catalytic Cycles and Intermediate Species

The synthesis of this compound often employs catalytic methods, and understanding the catalytic cycle is key to optimizing the reaction. A common synthetic route is the alkylation of an enolate derived from isobutyraldehyde (B47883) (2-methylpropanal) with a 4-methylbenzyl halide.

This reaction typically proceeds via a base-mediated enolate formation, followed by nucleophilic attack on the benzyl (B1604629) halide. The catalytic cycle can be generalized as follows:

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), deprotonates the α-carbon of isobutyraldehyde to form a lithium enolate. This is a rapid and essentially irreversible step with a strong, non-nucleophilic base.

Nucleophilic Attack (Alkylation): The enolate, a potent nucleophile, attacks the electrophilic carbon of the 4-methylbenzyl halide in an SN2 reaction, forming the new carbon-carbon bond and displacing the halide ion.

Catalyst Regeneration (in principle): In a truly catalytic cycle, the base would be regenerated. However, in many laboratory-scale syntheses of this type, a stoichiometric amount of base is used.

Intermediate species in this process include the enolate of isobutyraldehyde and a transition state corresponding to the SN2 displacement. The structure of the enolate and the nature of the counter-ion can influence the stereochemical outcome if a chiral center is formed.

In vapor-phase reactions of propanal over mixed oxide catalysts like CexZr1−xO2, a proposed intermediate for the ketonization pathway is a surface carboxylate. researchgate.net This intermediate forms through the interaction of the aldehyde with the catalyst surface. researchgate.net

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is significantly influenced by the steric and electronic properties of its constituent groups: the gem-dimethyl group and the p-tolyl group.

Steric Factors:

The most prominent steric feature of the molecule is the gem-dimethyl group at the C2 position, adjacent to the carbonyl group. This steric bulk has several consequences:

Hindrance to Nucleophilic Attack: The two methyl groups shield the carbonyl carbon from the approach of nucleophiles. This steric hindrance generally decreases the reactivity of the aldehyde towards nucleophilic addition compared to less substituted aldehydes. learncbse.in

Thorpe-Ingold Effect: The gem-dimethyl group can also accelerate cyclization reactions by the Thorpe-Ingold or gem-dimethyl effect. This effect arises from a decrease in the bond angle between the substituents on the carbon bearing the gem-dimethyl groups, which brings the ends of a chain closer together, thus favoring ring formation. researchgate.netnih.gov While not directly a transformation of the aldehyde itself, this principle is important in the synthesis of cyclic structures from precursors containing this moiety.

Metabolic Stability: In medicinal chemistry, the gem-dimethyl group is often introduced to block metabolic oxidation at an adjacent position, thereby increasing the metabolic stability of a drug molecule. researchgate.net

Electronic Factors:

The p-tolyl group (a methyl-substituted phenyl ring) exerts electronic effects on the reactivity of the aldehyde:

Electron-Donating Nature: The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. numberanalytics.comsarthaks.com This increases the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon and the attached carbonyl group.

Effect on Carbonyl Electrophilicity: The electron-donating nature of the p-tolyl group slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl group. learncbse.in This makes it slightly less reactive towards nucleophiles. However, this effect is generally less pronounced than the steric hindrance from the gem-dimethyl group. In comparison to p-nitrobenzaldehyde, where the nitro group is strongly electron-withdrawing, this compound would be significantly less reactive in nucleophilic additions. learncbse.insarthaks.com

Structural FeatureType of EffectInfluence on Reactivity
gem-Dimethyl GroupStericDecreases reactivity towards nucleophilic addition due to steric hindrance. Can accelerate cyclization reactions (Thorpe-Ingold effect).
p-Tolyl GroupElectronicThe methyl substituent is electron-donating, slightly reducing the electrophilicity of the carbonyl carbon.

Computational and Theoretical Chemistry Applications to 2,2 Dimethyl 3 4 Methylphenyl Propanal

Quantum Chemical Calculations for Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a way to determine the electronic structure and energy of molecules. researchgate.netnih.gov These calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies, and the energies of different molecular states. nih.govnrel.gov For 2,2-Dimethyl-3-(4-methylphenyl)propanal, such calculations can elucidate the spatial arrangement of its atoms, the stability of its various conformations, and its intrinsic reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for large organic molecules due to its favorable balance of accuracy and computational cost. nrel.gov In DFT, the energy of the molecule is determined as a functional of the electron density. This approach allows for the calculation of key molecular properties that govern the molecule's behavior.

For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as def2-TZVP, can be employed to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides precise bond lengths, bond angles, and dihedral angles. nih.govrsc.org

Calculate Electronic Properties: Generate electron density maps, identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and calculate the electrostatic potential. These properties are crucial for predicting sites of electrophilic and nucleophilic attack.

Determine Spectroscopic Properties: Predict vibrational frequencies, which can be compared with experimental infrared (IR) spectra to confirm the structure. nih.gov

Below is an illustrative table of optimized geometric parameters for this compound, as would be obtained from a typical DFT calculation.

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C(aldehyde)=O1.21
C(alpha)-C(aldehyde)1.52
C(alpha)-C(beta)1.55
C(beta)-C(aromatic)1.51
Bond Angles (°) **
O=C-C(alpha)124.5
C(aldehyde)-C(alpha)-C(beta)110.0
C(alpha)-C(beta)-C(aromatic)112.5
Dihedral Angles (°) **
O=C-C(alpha)-C(beta)150.0
C(alpha)-C(beta)-C(aromatic)-C(aromatic)75.0
Disclaimer: The data in this table is illustrative and represents typical values that would be generated from DFT calculations for a molecule of this type. It is not based on published experimental or computational results for this specific compound.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into its conformational flexibility and thermodynamic properties. nih.govacs.org

The structure of this compound features several rotatable single bonds, leading to significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might interact with other molecules, such as olfactory receptors. The simulation can reveal the most populated conformations in different environments (e.g., in a vacuum or in a solvent). nih.gov

The results of a conformational analysis can be summarized in a table showing the relative energies and populations of the most stable conformers.

ConformerDihedral Angle (Cα-Cβ-CAr-CAr) (°)Relative Energy (kcal/mol)Boltzmann Population (%)
1~650.0055
2~1800.8525
3~-601.2020
Disclaimer: The data in this table is for illustrative purposes to show the typical output of a molecular dynamics conformational analysis. It is not based on published results for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, an aldehyde, several reactions are of interest, including oxidation to the corresponding carboxylic acid, reduction to an alcohol, and nucleophilic addition to the carbonyl group. Quantum chemical calculations can model these transformations:

Locating Transition States: Algorithms can search for the saddle points on the potential energy surface that correspond to transition states.

Calculating Activation Energies: The energy difference between the reactants and the transition state provides the activation energy barrier, offering a quantitative prediction of the reaction's feasibility. rsc.org

Intrinsic Reaction Coordinate (IRC) Analysis: This analysis confirms that a located transition state correctly connects the desired reactants and products.

An illustrative table below shows calculated energies for a hypothetical reaction, such as the reduction of the aldehyde to an alcohol.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (Aldehyde + H2)DFT/B3LYP/6-311+G(d,p)0.0
Transition StateDFT/B3LYP/6-311+G(d,p)+25.5
Products (Alcohol)DFT/B3LYP/6-311+G(d,p)-15.2
Disclaimer: This table provides example data for a hypothetical reaction to illustrate the application of computational modeling. The values are not from published studies on this specific compound.

Structure-Reactivity Relationship Prediction via Computational Methods

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural or physicochemical properties of a set of compounds with their reactivity. nih.gov Computational methods are essential for generating the molecular descriptors used in QSRR models. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or thermodynamic in nature.

For fragrance compounds like this compound, QSRR can be used to predict properties like odor character, intensity, or potential for skin sensitization. Studies on analogous fragrance aldehydes, such as Lilial, have utilized structure-activity relationships to understand their biological effects. nih.govresearchgate.netcapes.gov.br By calculating descriptors for a series of related molecules, a model can be built to predict the reactivity of new, unsynthesized compounds. nih.gov This predictive capability is highly valuable in the design of new fragrance ingredients with desired properties and improved safety profiles.

Advanced Spectroscopic and Analytical Characterization for Research on 2,2 Dimethyl 3 4 Methylphenyl Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2,2-Dimethyl-3-(4-methylphenyl)propanal by mapping the carbon and hydrogen framework. Analysis of ¹H and ¹³C NMR spectra provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each unique proton environment. The aldehydic proton is expected to appear as a singlet in the downfield region (around 9.5-9.7 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the aromatic ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The benzylic methylene protons (-CH₂-) would likely resonate as a singlet, and the six protons of the gem-dimethyl group would also produce a sharp singlet. The methyl group attached to the phenyl ring will also yield a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a single peak for each chemically non-equivalent carbon atom. The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around 205 ppm. The aromatic carbons show signals in the 125-140 ppm range, with the carbon atoms bearing substituents (ipso-carbons) having distinct chemical shifts. The quaternary carbon, methylene carbon, and the three methyl carbons (two from the gem-dimethyl group and one from the tolyl group) will each have characteristic signals in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

The following table presents predicted chemical shift values based on established principles of NMR spectroscopy. Actual experimental values may vary.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aldehyde (-CHO)9.6 (s, 1H)205.1
Aromatic (-C₆H₄-)7.1 (d, 2H), 7.0 (d, 2H)136.0, 135.5, 129.8, 129.2
Benzylic (-CH₂-)2.8 (s, 2H)52.3
Quaternary (-C(CH₃)₂-)-45.4
gem-Dimethyl (-C(CH₃)₂)1.1 (s, 6H)23.7
Tolyl Methyl (-Ar-CH₃)2.3 (s, 3H)21.0

s = singlet, d = doublet

Mass Spectrometry Techniques for Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile molecules and reaction intermediates without causing significant fragmentation. For this compound (molar mass: 176.26 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 177.27. This allows for the precise determination of the molecular weight. It is also common to observe adducts with sodium ([M+Na]⁺ at m/z 199.25) or potassium ([M+K]⁺ at m/z 215.35), which can further confirm the molecular weight of the parent compound or any intermediates in a reaction mixture.

Collision-Induced Dissociation (CID), often performed in a tandem mass spectrometer (MS/MS), involves selecting the parent ion (e.g., the [M+H]⁺ ion at m/z 177) and subjecting it to collisions with an inert gas. This induces fragmentation, providing valuable structural information.

For the protonated this compound, several key fragmentation pathways can be predicted:

Benzylic Cleavage: The most favorable cleavage is expected at the benzylic position, which would lead to the loss of a neutral 2,2-dimethylpropanal molecule and the formation of a highly stable 4-methylbenzyl cation (tropylium-like ion) at m/z 105 . This is often the base peak in the spectrum of such compounds.

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can occur. Loss of the formyl radical (•CHO) would result in an ion at m/z 147 . Alternatively, cleavage of the C-C bond between the carbonyl and the quaternary carbon would lead to a fragment corresponding to the loss of the C₅H₁₁ side chain, resulting in an ion at m/z 29 ([CHO]⁺), though this is less common for larger molecules.

Loss of a Neutral Molecule: A neutral loss of carbon monoxide (CO) from the parent ion is a common fragmentation pathway for aldehydes, which would produce a fragment at m/z 149 .

Predicted Mass Spectrometry Fragments for this compound

This table outlines the expected major ions in the ESI-MS/MS spectrum.

m/z Proposed Ion/Fragment Fragmentation Pathway
177[M+H]⁺Protonated Parent Molecule
149[M+H - CO]⁺Loss of carbon monoxide
105[C₈H₉]⁺Benzylic cleavage
77[C₆H₅]⁺Further fragmentation of aromatic portion

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the aliphatic aldehyde, expected in the range of 1720-1740 cm⁻¹. orgchemboulder.com Another key diagnostic feature for the aldehyde is the C-H stretch of the aldehyde group, which typically appears as a pair of medium-intensity peaks, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. orgchemboulder.comvscht.cz The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org Aliphatic C-H stretching from the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often give a strong signal in the Raman spectrum. researchgate.net The C=O stretch is also Raman active. This technique is especially useful for monitoring reactions in aqueous media and for studying non-polar bonds that are weak in the IR spectrum. royalsocietypublishing.orgresearchgate.net

Predicted IR Absorption Bands for this compound

This table lists the characteristic vibrational frequencies expected for the compound.

Wavenumber (cm⁻¹) Vibration Type Intensity
3100-3000Aromatic C-H StretchMedium
2980-2850Aliphatic C-H StretchStrong
2830-2800Aldehyde C-H StretchMedium
2730-2700Aldehyde C-H Stretch (Fermi Resonance)Medium
1730-1715Carbonyl (C=O) StretchStrong, Sharp
1610, 1515Aromatic C=C StretchMedium
1470-1450C-H Bend (Aliphatic)Medium

X-ray Crystallography of Crystalline Derivatives for Absolute Structure Determination

While this compound is likely a liquid or low-melting solid at room temperature, its absolute structure can be unequivocally determined by single-crystal X-ray crystallography of a suitable crystalline derivative. northwestern.edu This technique provides a definitive three-dimensional map of electron density within the crystal, allowing for the precise measurement of bond lengths, bond angles, and stereochemistry. nih.gov

To perform this analysis, the aldehyde must first be converted into a stable, solid derivative that readily forms high-quality single crystals. uzh.ch Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (forming a 2,4-dinitrophenylhydrazone), semicarbazide (forming a semicarbazone), or hydroxylamine (forming an oxime). blogspot.com These reactions proceed readily and typically yield brightly colored, crystalline products that are easily purified by recrystallization. creative-chemistry.org.uk

Once a suitable single crystal of the derivative is obtained, it is mounted on a diffractometer and irradiated with X-rays. libretexts.org The resulting diffraction pattern is analyzed to solve the crystal structure, which not only confirms the atomic connectivity but also reveals the precise conformation of the molecule in the solid state. This method stands as the gold standard for absolute structure elucidation. northwestern.eduresearchgate.net

Emerging Research Avenues and Future Prospects for 2,2 Dimethyl 3 4 Methylphenyl Propanal

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of arylpropanals, including the target compound 2,2-dimethyl-3-(4-methylphenyl)propanal, is a cornerstone of its potential application. Traditional methods for creating similar structures, such as the 3-methylphenyl isomer, have often involved the alkylation of isobutyraldehyde (B47883) with corresponding benzylic halides, a process that can be effective but may lack in atom economy and can produce unwanted byproducts. asianpubs.orgresearchgate.net An alternative approach involves the bromination of substituted alkylaromatics followed by alkylation. asianpubs.orgasianpubs.org

Future research is poised to move towards more sustainable and efficient synthetic strategies. Green chemistry principles are likely to drive the development of new methodologies, focusing on minimizing waste, using less hazardous reagents, and improving energy efficiency. One potential avenue is the direct C-H functionalization of toluene (B28343) derivatives with 2,2-dimethylpropanal, a method that would represent a significant step forward in efficiency.

Table 1: Comparison of Potential Synthetic Routes

Synthetic RouteDescriptionPotential AdvantagesPotential Challenges
Classical Alkylation Reaction of a 4-methylbenzyl halide with an enolate of 2,2-dimethylpropanal.Established methodology with predictable outcomes.Use of stoichiometric activating reagents, potential for side reactions.
Grignard Reaction Reaction of a 4-methylbenzyl magnesium halide with an appropriate α,β-unsaturated aldehyde followed by rearrangement.Versatile and widely applicable for C-C bond formation.Requires anhydrous conditions, potential for multiple products.
Direct C-H Arylation Palladium-catalyzed coupling of 4-methyl-substituted aromatics directly with 2,2-dimethylpropanal derivatives.High atom economy, reduces pre-functionalization steps.Catalyst cost and optimization, regioselectivity control.
Biocatalysis Use of engineered enzymes to catalyze the formation of the target molecule.High selectivity, mild reaction conditions, environmentally benign.Enzyme development and stability, substrate scope limitations.

Development of New Catalytic Transformations

The aldehyde functional group in this compound is a versatile handle for a wide array of catalytic transformations. Research into new catalytic systems can unlock novel derivatives with unique properties. For instance, the development of enantioselective catalysts could allow for the synthesis of specific stereoisomers, which is particularly important in the fragrance and pharmaceutical industries where chirality often dictates biological activity and scent profile.

Catalytic reduction of the aldehyde can yield the corresponding alcohol, 2,2-dimethyl-3-(4-methylphenyl)propan-1-ol, which may possess its own interesting properties. Conversely, catalytic oxidation could produce 2,2-dimethyl-3-(4-methylphenyl)propanoic acid, a potential building block for polymers or other functional materials. The exploration of tandem catalytic reactions, where multiple transformations are carried out in a single pot, also presents an exciting avenue for efficient synthesis of complex molecules derived from the target compound.

Interdisciplinary Research Applications in Chemical Science

The potential applications of this compound and its derivatives are not confined to a single discipline. The structural motif of an arylpropanal is found in many compounds used in the fragrance industry. google.com Related molecules, such as the 3-methylphenyl isomer, are known for their floral and green scent profiles. asianpubs.org It is therefore highly probable that this compound could serve as a novel fragrance ingredient, offering a unique scent to the perfumer's palette.

In the field of medicinal chemistry, the arylpropanal scaffold can be a starting point for the synthesis of biologically active molecules. The specific substitution pattern of the target compound could lead to interactions with biological targets that differ from its isomers. Furthermore, in materials science, derivatives of this compound could be investigated for their potential as liquid crystals or as components in advanced polymers.

Challenges and Opportunities in Arylpropanal Chemistry

While the future of this compound appears promising, there are challenges to be addressed in the broader field of arylpropanal chemistry. A significant hurdle is the selective synthesis of specific isomers. google.com The development of synthetic methods that can precisely control the substitution pattern on the aromatic ring is crucial for accessing pure compounds and evaluating their unique properties.

Another challenge lies in the detailed characterization of these molecules and understanding the structure-property relationships. For fragrance applications, this involves correlating the molecular structure with the perceived scent, a complex task that requires a combination of analytical chemistry and sensory analysis.

Despite these challenges, the opportunities are vast. The exploration of understudied isomers like this compound could lead to the discovery of new fragrances, materials, and biologically active compounds. The development of novel catalytic methods for their synthesis and functionalization will not only provide access to these molecules but also contribute to the broader toolkit of synthetic organic chemistry. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-(4-methylphenyl)propanal, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via aldol condensation or Friedel-Crafts acylation, with optimization focusing on catalyst choice (e.g., Lewis acids like AlCl₃) and temperature control. For example, analogous aldehydes (e.g., 3-(4-methoxyphenyl)propanal) are synthesized using stoichiometric control of substituents and inert atmospheres to minimize side reactions . Yield optimization may involve HPLC monitoring of intermediates (≥95% purity) and solvent selection (e.g., anhydrous dichloromethane for moisture-sensitive steps) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Storage : Keep in a dry, airtight container at ≤25°C, protected from light and heat sources (e.g., use amber glass vials) .
  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .
  • Disposal : Follow institutional guidelines for organic waste, avoiding release into aquatic environments due to potential ecotoxicity .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the aldehyde proton (~9-10 ppm) and aromatic substituents (δ 6.5-7.5 ppm). DEPT-135 helps identify CH₂/CH₃ groups in the dimethyl moiety .
  • IR : Look for aldehyde C=O stretching (~1720 cm⁻¹) and aromatic C-H bending (~830 cm⁻¹ for para-substitution) .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]⁺ expected at m/z ~190.16) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Use SHELX programs (e.g., SHELXL for refinement) to model disordered regions, applying restraints for bond lengths/angles. For example, similar compounds (e.g., Schiff base ligands) required TWIN/BASF commands in SHELX to address twinning .
  • Cross-validate with DFT-calculated bond parameters (e.g., using Gaussian 16) to identify outliers in experimental data .

Q. What computational strategies are suitable for studying the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde group) and frontier molecular orbitals (HOMO-LUMO gaps) .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using AMBER or GROMACS to study aggregation behavior .

Q. How can degradation pathways of this compound be analyzed under varying experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and oxidative agents (H₂O₂), then analyze degradants via LC-MS/MS. For example, analogous aldehydes degrade via oxidation to carboxylic acids or photolytic cleavage .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data be addressed for this compound?

  • Methodological Answer :

  • Reconciliation Steps :

Verify sample purity via HPLC (retention time consistency) .

Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions) .

Re-examine X-ray data for overlooked symmetry (e.g., pseudomerohedral twinning) using PLATON’s ADDSYM tool .

Methodological Tables

Analytical Technique Key Parameters Expected Outcomes
X-ray Crystallography Space group: P2₁/cBond length: C=O ~1.21 Å; Dihedral angle: 85–90°
HPLC Column: C18, 5 µm; Mobile phase: MeCN/H₂O (70:30)Retention time: ~8.2 min
DFT (B3LYP) HOMO-LUMO gap: ~4.2 eVElectrophilicity index: ~1.5 eV

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Feasible Synthetic Routes

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2,2-Dimethyl-3-(4-methylphenyl)propanal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.